N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of a trifluoromethyl group at position 6 and a dimethylamino group at position 4. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dimethylpyrimidine with trifluoromethylamine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of substituted pyrimidines, while oxidation can lead to the formation of pyrimidine N-oxides.
Scientific Research Applications
N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
- 2-Thio-containing pyrimidines
- Pyrimidine derivatives with exocyclic sulfur atoms
Uniqueness
N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both the dimethylamino and trifluoromethyl groups. These functional groups impart distinct chemical and physical properties, making the compound versatile for various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which are advantageous in pharmaceutical and industrial applications.
Properties
Molecular Formula |
C7H8F3N3 |
---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
N,4-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C7H8F3N3/c1-4-3-5(7(8,9)10)13-6(11-2)12-4/h3H,1-2H3,(H,11,12,13) |
InChI Key |
JKIHWOOMHOBDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.